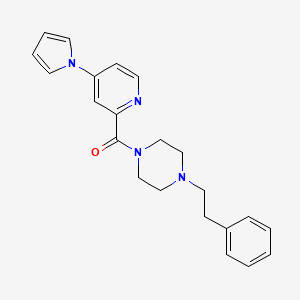

4-(carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Carboxymethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, otherwise known as CMPC, is an important organic acid that has a wide range of applications in scientific research and lab experiments. CMPC has been studied extensively due to its unique chemical structure, which contains two carboxylic acid groups and a thiazole ring. This unique structure makes CMPC a versatile compound, as it can be used as a starting material for the synthesis of various other compounds. Additionally, CMPC has a wide range of applications in biochemical and physiological research, due to its ability to interact with several different molecules.

Scientific Research Applications

CMPC has a wide range of applications in scientific research. It has been used in the synthesis of several different compounds, such as imidazole-5-carboxylic acid, which is an important intermediate in the synthesis of many pharmaceuticals. Additionally, CMPC has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, which are important building blocks for the synthesis of many drugs. CMPC has also been used in the synthesis of various polymers, due to its unique structure.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to target theinsect ryanodine receptor (RyR) . The RyR plays a crucial role in muscle contraction and neuronal signaling by controlling the release of calcium ions. It is a promising target for the development of novel insecticides .

Mode of Action

Similar compounds have been shown to interact with their targets, such as the ryr, leading to changes in the receptor’s function . This interaction can lead to an increase in intracellular calcium levels, disrupting normal cellular processes and leading to the death of the insect .

Biochemical Pathways

Disruption of these pathways can lead to a variety of downstream effects, including muscle contraction impairment and disruption of normal cellular processes .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound may cause an increase in intracellular calcium levels, leading to disruption of normal cellular processes and potentially causing the death of the insect .

Advantages and Limitations for Lab Experiments

CMPC is a versatile compound that can be used in a variety of lab experiments. It has several advantages, such as its ability to interact with several different molecules, as well as its relatively simple synthesis method. Additionally, CMPC is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using CMPC in lab experiments. For example, CMPC is a relatively unstable compound and can decompose if not stored properly. Additionally, CMPC has a relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for CMPC are numerous. CMPC could be used in the synthesis of other compounds, such as heterocyclic compounds, which could be used in the synthesis of pharmaceuticals. Additionally, CMPC could be used in the synthesis of polymers, which could have a variety of applications in industry. Additionally, further research could be done on the biochemical and physiological effects of CMPC, as well as its mechanism of action. Finally, CMPC could be used in drug delivery systems, as it has been shown to interact with proteins and DNA.

Synthesis Methods

CMPC can be synthesized by a method known as the Knoevenagel condensation. This method involves reacting a carbonyl compound such as an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of an acid catalyst. The reaction produces a β-keto-enol, which is then converted to a β-diketone. The β-diketone is then reacted with an amine, such as pyrrolidine, to form CMPC. This method is relatively simple and can be carried out in a few steps.

Properties

IUPAC Name |

4-(carboxymethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-7(14)5-6-8(9(15)16)17-10(11-6)12-3-1-2-4-12/h1-4H,5H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBUKKBXKYPXGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC(=C(S2)C(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B2394936.png)

![5-Chloro-6-{[4-(dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2394938.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394939.png)

![Methyl (4aS,6S,7aS)-6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2394941.png)

![N-[[4-(3-methylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2394943.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2394947.png)

![N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2394951.png)